molecular formula C17H21NO5S B12951921 Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate

Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate

Katalognummer: B12951921
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: QTMMGGNVUTZDGJ-NDXYWBNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with diol and benzenesulfonate groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Rel-(3R,4R)-1-benzylpyrrolidine-3,4-diol benzenesulfonate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C17H21NO5S

Molekulargewicht

351.4 g/mol

IUPAC-Name

benzenesulfonic acid;(3R,4R)-1-benzylpyrrolidine-3,4-diol

InChI

InChI=1S/C11H15NO2.C6H6O3S/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11,13-14H,6-8H2;1-5H,(H,7,8,9)/t10-,11-;/m1./s1

InChI-Schlüssel

QTMMGGNVUTZDGJ-NDXYWBNTSA-N

Isomerische SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O.C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.